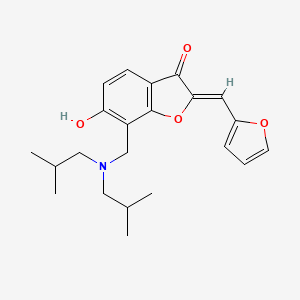

(Z)-7-((diisobutylamino)méthyl)-2-(furan-2-ylméthylène)-6-hydroxybenzofurane-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H27NO4 and its molecular weight is 369.461. The purity is usually 95%.

BenchChem offers high-quality (Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Conversion du furfural : Le furfural, dérivé de l'hémi-cellulose dans la biomasse, sert de molécule plate-forme renouvelable. Le composé en question peut être synthétisé à partir du furfural et transformé en produits chimiques précieux. Des progrès récents ont exploré sa conversion chimio-catalytique et bio-catalytique en composés à haute valeur ajoutée, notamment la furfurylamine, l'acide furandicarboxylique, l'alcool furfurylique, les aromatiques, l'acide lévulinique, l'acide maléique, l'acide succinique, l'acide furoïque et la cyclopentanone .

- Synthèse sélective du 2,5-bis(aminométhyl)furane : Ce composé a été synthétisé efficacement à partir de la dioxime de 2,5-diformylfurane dérivée de la biomasse. La voie réactionnelle contrôlée sur Rh/HZSM-5 améliore la séquence de déshydratation-hydrogénation, conduisant à une haute sélectivité .

- 2,5-Bis(aminométhyl)furane : En tant que monomère prometteur, ce composé peut être utilisé pour des réactions de polymérisation. Sa synthèse efficace à partir de précurseurs dérivés de la biomasse en fait un candidat attrayant pour les matériaux durables .

- 2,5-Bis(N-méthyl-aminométhyl)furane : Un intermédiaire dans la synthèse du 2,5-bis(N-méthyl-aminométhyl)furane, qui a des applications en chimie des polymères .

- 2-Aminométhylpipéridine : L'hydrogénolyse sélective du 2,5-bis(aminométhyl)furane donne cette amine bio-renouvelable. Différents catalyseurs, y compris le Pt supporté sur différents supports, ont été explorés pour sa production .

Synthèse biochimique et valorisation

Chimie des monomères et des polymères

Synthèse verte des amines

En résumé, la polyvalence et les caractéristiques moléculaires uniques de ce composé en font un candidat prometteur pour diverses applications scientifiques et industrielles. Les chercheurs continuent d'explorer son potentiel, et les études futures pourraient révéler des utilisations et des mécanismes supplémentaires. 🌟

Activité Biologique

(Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzofuran core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the diisobutylamino group enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.

Key Mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation .

- Antioxidant Activity : The hydroxyl groups in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress .

Biological Activity Overview

The biological activities of (Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, potentially useful in chronic diseases. |

| Antimicrobial | Shows activity against certain bacterial strains. |

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that compounds similar to (Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzofuran moiety can enhance potency and selectivity towards cancer cells. For instance, introducing additional hydroxyl groups has been correlated with increased anticancer activity due to enhanced hydrogen bonding capabilities .

- In Vivo Studies : Preliminary in vivo studies showed that this compound could reduce tumor growth in xenograft models without significant toxicity, suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-14(2)11-23(12-15(3)4)13-18-19(24)8-7-17-21(25)20(27-22(17)18)10-16-6-5-9-26-16/h5-10,14-15,24H,11-13H2,1-4H3/b20-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRDPTHWZDPKBK-JMIUGGIZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.